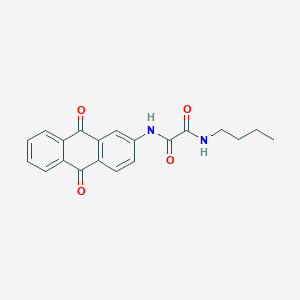
N~1~-Butyl-N~2~-(9,10-dioxo-9,10-dihydroanthracen-2-yl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-Butyl-N~2~-(9,10-dioxo-9,10-dihydroanthracen-2-yl)ethanediamide is an organic compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a butyl group and an ethanediamide moiety attached to the anthracene core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Butyl-N~2~-(9,10-dioxo-9,10-dihydroanthracen-2-yl)ethanediamide typically involves the reaction of 9,10-anthraquinone with butylamine and ethanediamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
化学反応の分析
Types of Reactions
N~1~-Butyl-N~2~-(9,10-dioxo-9,10-dihydroanthracen-2-yl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The butyl and ethanediamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
科学的研究の応用
N~1~-Butyl-N~2~-(9,10-dioxo-9,10-dihydroanthracen-2-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N1-Butyl-N~2~-(9,10-dioxo-9,10-dihydroanthracen-2-yl)ethanediamide involves its interaction with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, disrupting cellular processes and leading to cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Another anthraquinone derivative with similar structural features.
1-Hydroxyanthra-9,10-quinone: A related compound with a hydroxy group instead of the butyl and ethanediamide groups.
Uniqueness
N~1~-Butyl-N~2~-(9,10-dioxo-9,10-dihydroanthracen-2-yl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with biological molecules, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
92573-41-6 |
|---|---|
分子式 |
C20H18N2O4 |
分子量 |
350.4 g/mol |
IUPAC名 |
N-butyl-N'-(9,10-dioxoanthracen-2-yl)oxamide |
InChI |
InChI=1S/C20H18N2O4/c1-2-3-10-21-19(25)20(26)22-12-8-9-15-16(11-12)18(24)14-7-5-4-6-13(14)17(15)23/h4-9,11H,2-3,10H2,1H3,(H,21,25)(H,22,26) |
InChIキー |
IVJOPYIPSWBYLJ-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)C(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


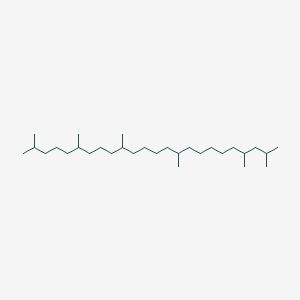
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)
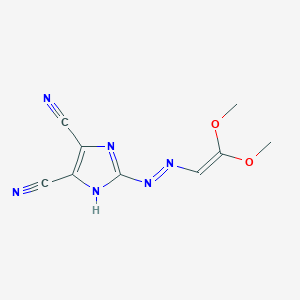
![{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B14351819.png)
stannane](/img/structure/B14351820.png)

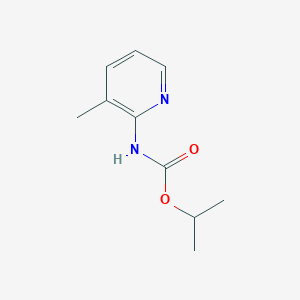
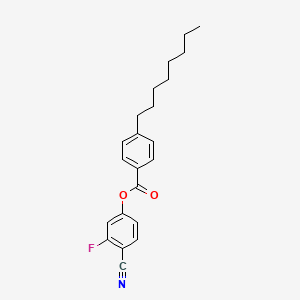

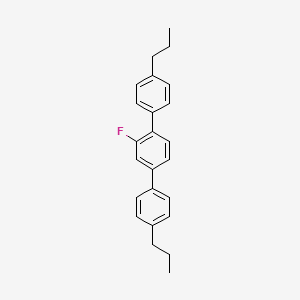
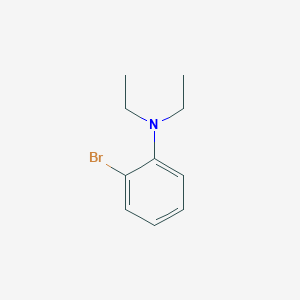
![[(tert-Butylsulfanyl)methyl]carbamyl fluoride](/img/structure/B14351854.png)

![Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate](/img/structure/B14351860.png)
